![molecular formula C23H29Cl3N2Zn B14461877 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) CAS No. 72102-51-3](/img/structure/B14461877.png)
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) is a chemical compound known for its vibrant coloration and utility in various scientific applications. This compound is often used in the field of dye chemistry due to its intense color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) typically involves the condensation of p-N,N-diethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline . The reaction is carried out under acidic conditions to facilitate the formation of the indolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolium nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indolium oxides, while reduction can produce indolium hydrides .
Scientific Research Applications
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and textiles.
Mechanism of Action
The mechanism of action of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) involves its interaction with molecular targets through its indolium core. The compound can interact with various biological molecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve electron transfer and binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Basic Violet 16: Another indolium-based dye with similar coloration properties.
Aizen Cathilon Red 5BH: A related compound used in dyeing applications.
Apollo Cationic Red Violet 3R: Similar in structure and used in textile dyeing.
Uniqueness
What sets 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) apart is its unique combination of chemical stability, vibrant coloration, and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in research and industry .
Properties
CAS No. |
72102-51-3 |
|---|---|
Molecular Formula |
C23H29Cl3N2Zn |
Molecular Weight |
505.2 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;trichlorozinc(1-) |
InChI |
InChI=1S/C23H29N2.3ClH.Zn/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;;;;/h8-17H,6-7H2,1-5H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
WXSSNDARIOZSOI-UHFFFAOYSA-K |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


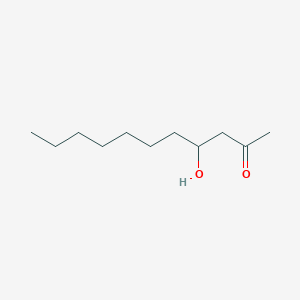
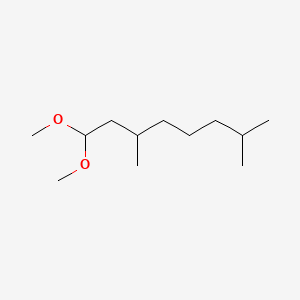


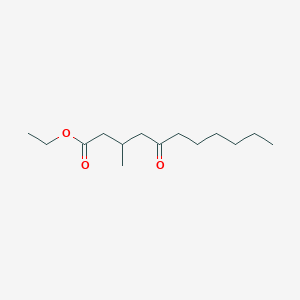


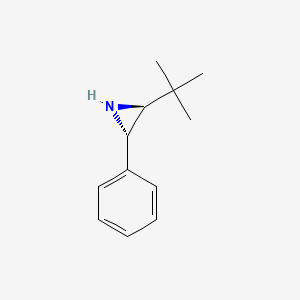
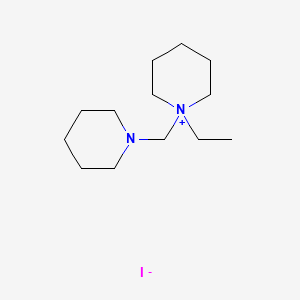


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)

